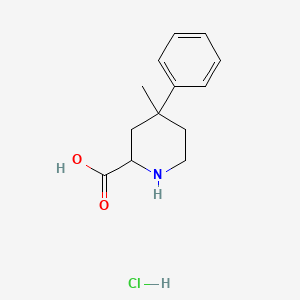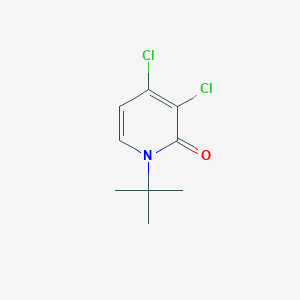
1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one is a chemical compound that features a pyridine ring substituted with tert-butyl and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the dichloro groups can participate in various chemical interactions. These structural features enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
1-(tert-Butyl)-3,4-dichlorobenzene: Similar in structure but lacks the pyridine ring.
1-(tert-Butyl)-3,4-dichloropyridine: Similar but without the ketone group.
Uniqueness: 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one is unique due to the presence of both the tert-butyl and dichloro groups on a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-tert-butyl-3,4-dichloropyridin-2-one |
InChI |
InChI=1S/C9H11Cl2NO/c1-9(2,3)12-5-4-6(10)7(11)8(12)13/h4-5H,1-3H3 |
InChI Key |
QRWQCCXMBQIZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)

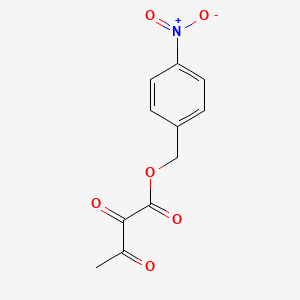
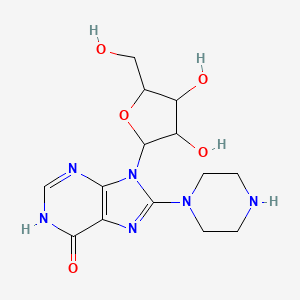
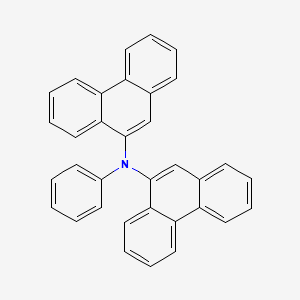
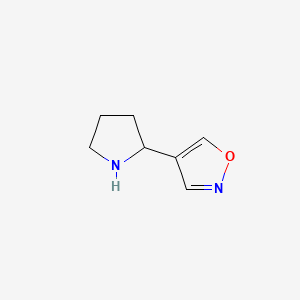
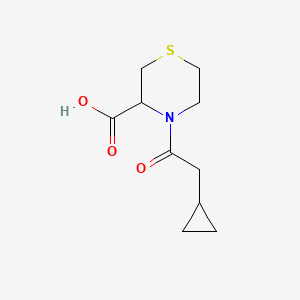
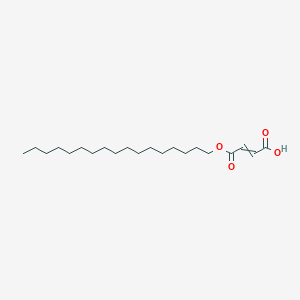

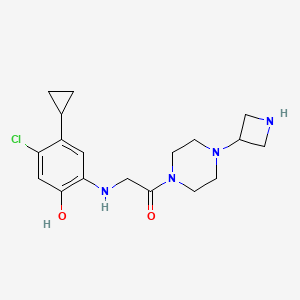
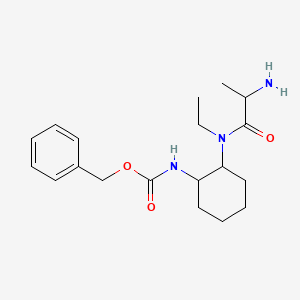
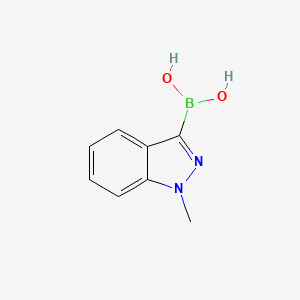
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
